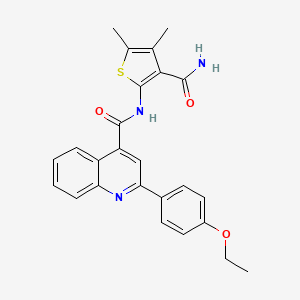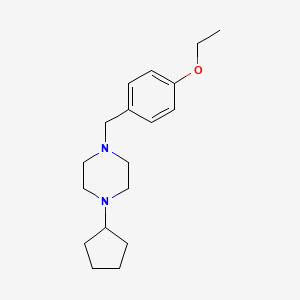![molecular formula C16H10Cl2N4O3 B10888353 2-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888353.png)
2-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone is a complex organic compound that features both aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including dichlorophenyl, furaldehyde, nitro, and pyridyl, makes it a versatile molecule for chemical reactions and modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone typically involves the following steps:
-
Formation of 5-(3,4-Dichlorophenyl)-2-furaldehyde
Starting Materials: 3,4-dichlorobenzaldehyde and furfural.
Reaction: A condensation reaction under acidic or basic conditions to form the furaldehyde derivative.
-
Formation of 2-(5-Nitro-2-pyridyl)hydrazine
Starting Materials: 5-nitro-2-pyridinecarboxylic acid and hydrazine hydrate.
Reaction: A hydrazinolysis reaction to form the hydrazine derivative.
-
Coupling Reaction
Starting Materials: 5-(3,4-dichlorophenyl)-2-furaldehyde and 2-(5-nitro-2-pyridyl)hydrazine.
Reaction: A Schiff base formation reaction under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furaldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-(3,4-Dichlorophenyl)-2-furancarboxylic acid.
Reduction: 5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-amino-2-pyridyl)hydrazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Antimicrobial Agents: Potential use in the development of new antimicrobial agents.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(3,4-dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the hydrazone moiety can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-amino-2-pyridyl)hydrazone: Similar structure but with an amino group instead of a nitro group.
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(2-pyridyl)hydrazone: Lacks the nitro group on the pyridyl ring.
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(4-nitro-2-pyridyl)hydrazone: Nitro group positioned differently on the pyridyl ring.
Uniqueness
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone is unique due to the specific positioning of the nitro group on the pyridyl ring, which can influence its reactivity and interaction with biological targets. This compound’s combination of functional groups allows for diverse chemical modifications and applications, making it a valuable molecule in various fields of research and industry.
Propriétés
Formule moléculaire |
C16H10Cl2N4O3 |
|---|---|
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C16H10Cl2N4O3/c17-13-4-1-10(7-14(13)18)15-5-3-12(25-15)9-20-21-16-6-2-11(8-19-16)22(23)24/h1-9H,(H,19,21)/b20-9+ |
Clé InChI |
WASXPNSNZVCONF-AWQFTUOYSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B10888282.png)

![1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10888288.png)

![1-[4-(2-Adamantyl)piperazino]-2-(4-chlorophenoxy)-1-ethanone](/img/structure/B10888305.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(acetylamino)benzoate](/img/structure/B10888306.png)
![7-({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10888312.png)
![4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10888323.png)
![4-[4-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10888333.png)
![N,N'-bis{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzene-1,3-dicarboxamide](/img/structure/B10888347.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10888349.png)
![2-[(2E)-2-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-5-nitropyridine](/img/structure/B10888361.png)

